4,5,7-Triphenyl-2,1,3-benzothiadiazole
Description
4,5,7-Triphenyl-2,1,3-benzothiadiazole is a benzothiadiazole (BTD) derivative with phenyl substituents at the 4, 5, and 7 positions of the heterocyclic core. The BTD unit is a well-known electron-deficient moiety widely used in organic electronics due to its strong electron-accepting ability, tunable optoelectronic properties, and planar structure . The introduction of three phenyl groups introduces steric bulk and alters electronic properties compared to simpler BTD derivatives.
Properties
Molecular Formula |
C24H16N2S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4,5,7-triphenyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C24H16N2S/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-24(26-27-25-23)22(20)19-14-8-3-9-15-19/h1-16H |
InChI Key |
XEVWOTCEKXTQFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=NSN=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=NSN=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
| Compound | Substituents | Key Structural Features |
|---|---|---|
| 4,5,7-Triphenyl-BTD | Phenyl (4,5,7) | Steric hindrance, extended π-conjugation |
| 4,7-Dithienyl-BTD (DTBT) | Thienyl (4,7) | Enhanced π-conjugation, low bandgap |
| 4,7-Dibromo-BTD | Bromine (4,7) | Reactive sites for cross-coupling |
| 4,5,7-Trifluoro-BTD | Fluorine (4,5,7) | Electron-withdrawing, planar packing |
| 4-(Triphenylimidazolyl)-BTD | Triphenylimidazole (4) | Donor-acceptor architecture, MCL properties |
Key Observations :
- Steric Effects : The triphenyl substitution in 4,5,7-Triphenyl-BTD introduces significant steric bulk, which may disrupt molecular packing and reduce crystallinity compared to 4,7-disubstituted analogs like DTBT or dibromo-BTD .
- Fluorinated BTDs exhibit lower LUMO levels (−3.5 eV) due to fluorine’s electron-withdrawing nature, enhancing charge transport in organic semiconductors .
Electronic and Photophysical Properties
| Compound | Bandgap (eV) | HOMO (eV) | LUMO (eV) | Absorption λ_max (nm) | Emission λ_max (nm) |
|---|---|---|---|---|---|
| 4,5,7-Triphenyl-BTD | ~2.3* | −5.8* | −3.5* | 450–470* | 550–580* |
| 4,7-Dithienyl-BTD (DTBT) | 1.5–1.8 | −5.4 | −3.6 | 500–520 | 600–620 |
| 4,7-Dibromo-BTD | 2.8–3.0 | −6.2 | −3.4 | 380–400 | 480–500 |
| 4,5,7-Trifluoro-BTD | 2.1–2.4 | −6.0 | −3.7 | 420–440 | 520–540 |
| 4-(Triphenylimidazolyl)-BTD | 2.0–2.2 | −5.6 | −3.5 | 460–480 | 560–600 |
*Estimated based on structural analogs .
Key Observations :
- Bandgap : The triphenyl derivative’s bandgap is intermediate between low-bandgap DTBT (~1.5 eV) and wider-bandgap dibromo-BTD (~3.0 eV). The phenyl groups likely reduce conjugation efficiency compared to thienyl substituents .
- Luminescence : Triphenyl-BTD may exhibit redshifted emission compared to fluorinated BTDs due to extended conjugation, though steric effects could limit quantum yield .
- Charge Transport : Fluorinated BTDs exhibit superior electron mobility due to planar packing, while bulky triphenyl groups may hinder charge transport in solid-state devices .
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